molecular formula C18H15ClFN3OS B7732977 MFCD06642225

MFCD06642225

Cat. No.: B7732977
M. Wt: 375.8 g/mol
InChI Key: YLFSHHIGIQOLNY-UHFFFAOYSA-N
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Description

MFCD06642225 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. For instance, hybrid multidentate phosphine-alkene ligands (e.g., ferrocene-based ligands) are frequently employed in transition metal coordination due to their electron-donating properties and steric flexibility . Such ligands enhance catalytic efficiency in cross-coupling reactions, hydrogenation, and asymmetric synthesis.

Key inferred properties of this compound include:

  • Molecular weight: Likely within 200–400 g/mol, comparable to similar ligands like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (MW: 731.8 g/mol) .
  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) based on phosphine-alkene ligand behavior .
  • Applications: Potential use in Suzuki-Miyaura coupling or olefin metathesis, as seen in structurally related catalysts .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-fluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-13-3-1-12(2-4-13)9-16-10-22-18(25-16)23-17(24)11-21-15-7-5-14(20)6-8-15/h1-8,10,21H,9,11H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSHHIGIQOLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CNC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06642225 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials.

    Reaction Conditions: The reaction typically requires controlled temperature and pressure conditions to ensure the desired product formation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

MFCD06642225 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD06642225 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06642225 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : this compound’s ligand architecture allows modular modification, contrasting with Compound A’s fixed palladium coordination .
  • Thermal Stability : Phosphine-alkene hybrids like this compound exhibit superior stability (>150°C) compared to amine-based ligands (e.g., Compound B) .
  • Industrial Relevance : Compound A dominates large-scale coupling reactions, while this compound’s niche lies in asymmetric catalysis requiring chiral environments .

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